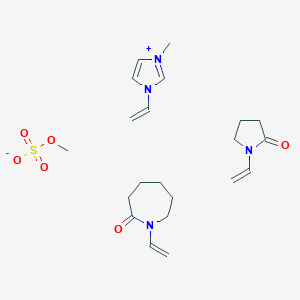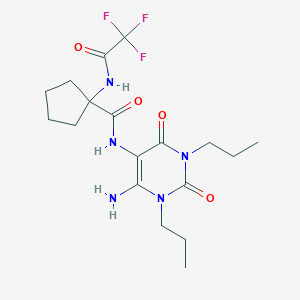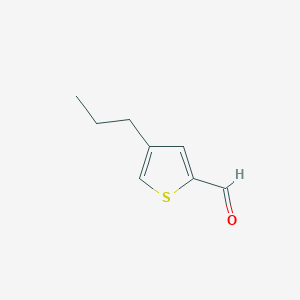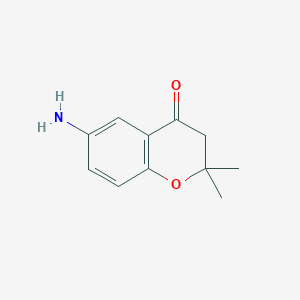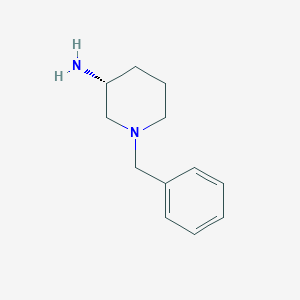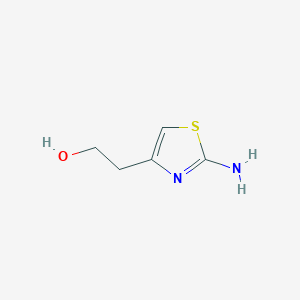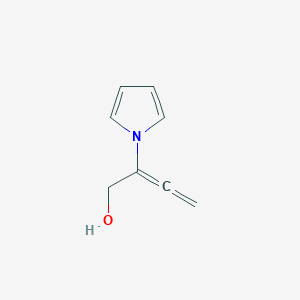
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-, also known as 2-Methyl-4-(2-methylphenylamino)quinoline-1-carboxylic acid, is a chemical compound with a molecular formula of C19H16N2O2. It is a quinoline derivative that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress. Its anticancer properties may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression.
Biochemical And Physiological Effects
Studies have shown that 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- in lab experiments is its versatility. It can be used for a wide range of applications such as anti-inflammatory and anticancer studies, metal ion detection, and Alzheimer's disease research. Another advantage is its relatively low toxicity and high stability. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-5-methylbenzoic acid with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of approximately 60-70%. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
CAS RN |
171204-16-3 |
|---|---|
Product Name |
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- |
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Other CAS RN |
171204-16-3 |
synonyms |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
